molecular formula C6H9N3 B1592377 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine CAS No. 297172-19-1

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B1592377
M. Wt: 123.16 g/mol
InChI Key: WROMFHICINADER-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is 1S/C6H9N3/c1-2-9-5-8-4-6(9)3-7-1/h4-5,7H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Antibacterial Activity

  • Application Summary : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized and tested for their antibacterial activity. These derivatives are known to exhibit a wide variety of biological activities including anti-microbial .
  • Methods of Application : The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine. Condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .
  • Results : Compounds exhibited excellent antibacterial activity with zone of inhibition 30–33 mm against E. coli (Gram negative bacteria) and S. aureus (Gram positive bacteria). These compounds also exhibited excellent antibacterial activity with zone of inhibition 22–25 mm against P. aeruginosa (Gram negative bacteria) and S. pyogenes (Gram positive bacteria) .

2. Anticancer Activities

  • Application Summary : 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized, characterized and evaluated for their anticancer activities .
  • Methods of Application : The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry for further validation of the target compound structures .
  • Results : Among the tested compounds, some exhibited excellent activities in the same range of the positive controls, 5-fluorouracil and etoposide, against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM .

3. KRAS G12C Inhibitors

  • Application Summary : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine can be used as KRAS G12C inhibitors as antitumor agents .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

4. Dual Orexin Receptor Antagonists

  • Application Summary : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine derivatives have been synthesized and identified as dual orexin receptor antagonists .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

5. Anticonvulsant, Antidepressant, Analgesic, Antimicrobial, Antitumor, Anti-Platelet, Vasodilator, Antiviral, Anticancer, Antitubercular and Anti-HIV Activities

  • Application Summary : Hydrazone derivatives, including those of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, are known to exhibit a wide variety of biological activities like anticonvulsant, antidepressant, analgesic, antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular and anti-HIV .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

6. Alkylation or Acylation of the Secondary Amine

  • Application Summary : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine can be used in the alkylation or acylation of the secondary amine .
  • Methods of Application : The alkylation or acylation of the secondary amine yielding compounds was achieved by treating 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-9-5-8-4-6(9)3-7-1/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROMFHICINADER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609970
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

CAS RN

297172-19-1
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297172-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroimidazo[1.5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Sifferlen, R Koberstein, E Cottreel, A Boller… - Bioorganic & medicinal …, 2013 - Elsevier
Synthesis, structure–activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - …
Number of citations: 13 www.sciencedirect.com
T Sifferlen, R Koberstein, E Cottreel, A Boller… - Bioorganic & medicinal …, 2013 - Elsevier
Replacement of the dimethoxyphenyl moiety in the core skeleton of almorexant by appropriately substituted imidazoles afforded novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine …
Number of citations: 14 www.sciencedirect.com
D Wu, X Zhang, Y Li, S Ying, L Zhu, Z Li… - European Journal of …, 2019 - Wiley Online Library
A metal‐free expeditious strategy for the divergent synthesis of structurally diverse bicyclic imidazo[1,5‐a]pyrazine and imidazo[1,5‐a][1,4]diazepine scaffolds is disclosed by combining …
B Kou, Z Zhang, X Han, Z Zhou, Z Xu… - Journal of Medicinal …, 2023 - ACS Publications
Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) are an attractive class of potential anti-HBV therapeutic agents. Here we describe the efforts toward the discovery of a …
Number of citations: 3 pubs.acs.org
AP Ilyin, VV Kobak, IG Dmitrieva, YN Peregudova… - 2005 - Wiley Online Library
A convenient synthesis of novel imidazole‐ and pyrrole‐fused 1‐oxo‐1,2,3,4‐tetrahydropyrazine heterocyclic structures by a novel modification of the four‐component Ugi condensation …
K Yamamoto, Y Yoshikawa, M Ohue, S Inuki… - Organic …, 2018 - ACS Publications
An efficient method for the synthesis of [1,2,4]triazolo[4,3-a]piperazine derivatives was established based on a gold(I)-catalyzed domino cyclization of an amidrazone substrate with a …
Number of citations: 12 pubs.acs.org
AR Katritzky, S Rachwal - Chemical reviews, 2011 - ACS Publications
In part 1 of this treatment, 1 we described application of benzotriazole methodology to the synthesis of monocyclic heterocycles as well as preparative methods for basic benzotriazole …
Number of citations: 123 pubs.acs.org
C Boss, C Brisbare-Roch, F Jenck - Journal of medicinal chemistry, 2009 - ACS Publications
Orexin/hypocretin neuropeptides (orexin-A or hypocretin1 and orexin-B or hypocretin2) are peptides discovered and published in 1998 by two independent research groups as the …
Number of citations: 100 pubs.acs.org
M Nishihachijo, Y Hirai, S Kawano… - Bioscience …, 2014 - academic.oup.com
Norcoclaurine synthase (NCS) catalyzes the stereoselective Pictet–Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde as the first step of benzylisoquinoline …
Number of citations: 65 academic.oup.com
X Yue, JS Zhao, LQ Kong - High Performance Polymers, 2022 - researchgate.net
In this work, thiophene derivatives were selected as donor units and pyrazine derivatives as receptor units to synthesize two composite materials consisting of supercapacitor carbon (SC…
Number of citations: 1 www.researchgate.net

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